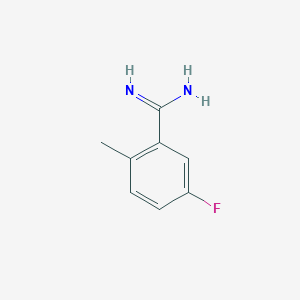

5-Fluoro-2-methylbenzimidamide

Description

5-Fluoro-2-methylbenzimidamide is a benzimidazole derivative characterized by a fluorine substituent at the 5-position and a methyl group at the 2-position of the benzimidazole core. The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the methyl group contributes to lipophilicity and steric bulk, factors critical for target binding and bioavailability.

Properties

IUPAC Name |

5-fluoro-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHLHHSUAXNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394470 | |

| Record name | 5-fluoro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885956-82-1 | |

| Record name | 5-fluoro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylbenzimidamide typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of 5-Fluoro-2-methylbenzimidamide may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-methylbenzoic acid.

Reduction: Formation of 5-fluoro-2-methylbenzylamine.

Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Fluoro-2-methylbenzimidamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The fluorine atom in the structure enhances its pharmacological properties, particularly in targeting specific enzymes and receptors involved in disease mechanisms.

Mechanism of Action:

- Inhibition of Thymidylate Synthase: Similar to other fluorinated compounds, 5-Fluoro-2-methylbenzimidamide may act as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. This inhibition can lead to the disruption of nucleic acid metabolism, making it a potential candidate for cancer therapy .

- Impact on Cell Proliferation: By interfering with DNA synthesis, this compound can induce apoptosis in rapidly dividing cancer cells, contributing to its anticancer effects .

Scientific Research Applications

-

Cancer Treatment:

- Colorectal Cancer: Research indicates that fluorinated pyrimidines like 5-Fluoro-2-methylbenzimidamide are effective against colorectal cancer by enhancing the efficacy of existing chemotherapeutic agents. Studies have shown that combining this compound with leucovorin can improve therapeutic outcomes in patients previously treated with 5-fluorouracil .

- Mechanistic Studies: Ongoing research focuses on understanding how 5-Fluoro-2-methylbenzimidamide alters nucleic acid structures and dynamics, providing insights into its potential as a personalized medicine approach .

- Inflammatory Diseases:

- Pharmacokinetics and Toxicology:

Case Studies

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 5-Fluoro-2-methylbenzimidamide and related compounds:

Substituent Effects on Physicochemical Properties

- Halogen Substituents: Fluoro (5-Fluoro-2-methylbenzimidamide): Electron-withdrawing, enhances metabolic stability and membrane permeability compared to chloro or bromo analogs . Bromo (5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide): High polarizability improves binding to hydrophobic pockets but reduces solubility .

- Methyl vs.

Functional Group Variations :

- Amidine (5-Fluoro-2-methylbenzimidamide) : Basic nature allows for salt formation, improving solubility in acidic environments.

- Amide/Tetrazole (5-Fluoro-N-[5-(1-methylbenzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamide) : The tetrazole group acts as a bioisostere for carboxylic acids, offering pH-dependent solubility and resistance to enzymatic hydrolysis .

Biological Activity

5-Fluoro-2-methylbenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and parasitic infections. This article reviews its biological activity based on a variety of studies, highlighting structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Fluoro-2-methylbenzimidamide is characterized by a benzimidazole core with a fluorine atom and a methyl group at specific positions. This structural configuration is crucial for its biological efficacy. The presence of the fluorine atom is known to enhance the compound's metabolic stability and bioavailability, which are essential for therapeutic applications.

The biological activity of 5-Fluoro-2-methylbenzimidamide can be attributed to several mechanisms:

- Inhibition of Tankyrases : Research has shown that 5-fluoro-2-methylbenzimidamide acts as an inhibitor of tankyrases (TNKS-1 and TNKS-2), enzymes involved in the regulation of telomere elongation and Wnt signaling pathways. This inhibition can lead to anti-cancer effects by disrupting cellular proliferation and survival pathways associated with various neoplasms, including lung and breast cancers .

- Antiparasitic Activity : The compound has also been evaluated for its efficacy against parasitic infections such as visceral leishmaniasis. In vivo studies indicated that modifications to the benzimidazole structure could enhance potency against parasites, with some derivatives showing significant reductions in parasite burden in animal models .

- Interaction with Nicotinic Receptors : Preliminary studies suggest that derivatives of benzimidamide may interact with nicotinic acetylcholine receptors (nAChRs), potentially modulating immune responses and inflammation, which are relevant in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies surrounding 5-fluoro-2-methylbenzimidamide have revealed critical insights into how structural modifications can enhance or diminish biological activity:

| Compound Variation | Activity Profile | Notes |

|---|---|---|

| 5-Fluoro-2-methylbenzimidamide | Moderate inhibition of TNKS | Initial lead compound |

| 4-Methoxy analogue | Improved potency against TNKS | Enhanced metabolic stability |

| α-Methyl-4-fluoro analogue | Significant antiparasitic activity | Higher efficacy in vivo |

| Non-aromatic amides | Limited activity | Poor profiles for progression |

These variations demonstrate how subtle changes in chemical structure can lead to significant differences in biological outcomes.

Case Studies

- Cancer Treatment : In a study evaluating the effectiveness of various tankyrase inhibitors, 5-fluoro-2-methylbenzimidamide was found to reduce cell viability in cancer cell lines significantly. The compound's IC50 values indicated potent activity, suggesting its potential as a candidate for further development as an anti-cancer drug .

- Parasitic Infection Models : In vivo experiments using murine models for visceral leishmaniasis showed that certain derivatives of 5-fluoro-2-methylbenzimidamide could reduce parasite load by over 70%, meeting criteria for lead optimization . These findings highlight the compound's potential as a therapeutic agent against neglected tropical diseases.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 5-Fluoro-2-methylbenzimidamide?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the fluorine and methyl substituents on the benzimidamide core. Mass spectrometry (MS) can validate molecular weight. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (≥95%) due to the aromatic fluorinated structure . For trace impurities, gas chromatography-mass spectrometry (GC-MS) may be employed if volatile byproducts are suspected .

Q. How should researchers address the lack of comprehensive toxicological data for 5-Fluoro-2-methylbenzimidamide in early-stage studies?

- Methodological Answer : Follow tiered safety testing:

- Tier 1 : Acute toxicity assays (e.g., in vitro cytotoxicity in HepG2 cells) and Ames test for mutagenicity.

- Tier 2 : Zebrafish embryo toxicity (ZFET) to assess developmental effects.

- Tier 3 : Rodent acute oral toxicity (OECD 423) if Tier 1/2 results warrant further study.

Reference structurally similar compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid) for preliminary hazard identification .

Q. What solvent systems are optimal for solubility and stability studies of 5-Fluoro-2-methylbenzimidamide?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility screening. For stability, use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC monitoring at 24-hour intervals. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for 5-Fluoro-2-methylbenzimidamide derivatives?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC.

- Step 2 : Compare experimental NMR data with computational predictions (DFT calculations at the B3LYP/6-31G* level).

- Step 3 : Use 2D NMR (COSY, HSQC) to assign coupling constants and confirm substituent positions.

Contradictions may arise from conformational flexibility or residual solvents; deuterated solvents and elevated temperatures (60°C) can mitigate splitting ambiguities .

Q. What strategies are effective for improving the synthetic yield of 5-Fluoro-2-methylbenzimidamide in multi-step reactions?

- Methodological Answer :

- Route Optimization : Replace traditional coupling agents (EDC/HOBt) with COMU or PyAOP for higher efficiency in amide bond formation.

- Fluorine Stability : Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of intermediates.

- Catalysis : Screen Pd/C or Ni-based catalysts for hydrogenation steps to reduce nitro or cyano precursors .

Q. How can computational modeling guide the design of 5-Fluoro-2-methylbenzimidamide analogs with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (fluorine) and hydrophobic regions (methyl group).

- Docking Studies : Use AutoDock Vina with target proteins (e.g., kinases) to predict binding affinities.

- ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and cytochrome P450 interactions .

Data Contradiction and Validation

Q. What protocols ensure reproducibility in biological assays involving 5-Fluoro-2-methylbenzimidamide?

- Methodological Answer :

- Batch Consistency : Characterize each synthetic batch via HPLC and NMR.

- Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.

- Blind Replicates : Assign independent researchers to repeat key experiments to minimize bias .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify bioavailability issues.

- Metabolite Profiling : Use LC-MS/MS to detect active or inactive metabolites.

- Dose Escalation : Adjust dosing regimens in animal models to match in vitro IC₅₀ values .

Literature and Data Collection

Q. What systematic approaches are recommended for reviewing heterogeneous data on fluorinated benzimidamides?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "5-Fluoro-2-methylbenzimidamide AND (synthesis OR toxicity)") across PubMed, SciFinder, and Web of Science.

- Data Extraction : Create a standardized template to catalog reaction conditions, yields, and biological endpoints.

- Bias Mitigation : Include gray literature (theses, conference abstracts) and apply PRISMA guidelines for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.